molecular formula C15H17NO3 B14560855 Pyridinium, 1-methyl-4-(phenylmethoxy)-, acetate CAS No. 61859-87-8

Pyridinium, 1-methyl-4-(phenylmethoxy)-, acetate

Cat. No.: B14560855
CAS No.: 61859-87-8
M. Wt: 259.30 g/mol
InChI Key: VLQNAOSIBIVEEP-UHFFFAOYSA-M
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Description

Pyridinium, 1-methyl-4-(phenylmethoxy)-, acetate is a quaternary ammonium compound that belongs to the class of pyridinium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The structure of this compound includes a pyridinium ring substituted with a methyl group at the nitrogen atom and a phenylmethoxy group at the 4-position, with an acetate counterion.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyridinium, 1-methyl-4-(phenylmethoxy)-, acetate typically involves the quaternization of pyridine derivatives. One common method is the reaction of 1-methyl-4-(phenylmethoxy)pyridine with acetic acid or its derivatives under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to facilitate the formation of the quaternary ammonium salt .

Industrial Production Methods

Industrial production of pyridinium salts often involves large-scale batch or continuous processes. The precursor pyridine is derived either from coal tar or synthesized chemically. The quaternization process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

Pyridinium, 1-methyl-4-(phenylmethoxy)-, acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pyridinium, 1-methyl-4-(phenylmethoxy)-, acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of pyridinium, 1-methyl-4-(phenylmethoxy)-, acetate involves its interaction with cellular components. In biological systems, it can modulate signaling pathways by interacting with specific receptors and enzymes. For example, it has been shown to activate the phosphoinositide 3-kinase/AKT/GSK3β pathway, which plays a crucial role in cell survival and neuroprotection .

Comparison with Similar Compounds

Similar Compounds

  • Pyridinium, 1-methyl-4-(phenylmethoxy)-, chloride
  • Pyridinium, 1-methyl-4-(phenylmethoxy)-, bromide
  • Pyridinium, 1-methyl-4-(phenylmethoxy)-, iodide

Uniqueness

Pyridinium, 1-methyl-4-(phenylmethoxy)-, acetate is unique due to its specific counterion (acetate), which can influence its solubility, reactivity, and biological activity. Compared to its chloride, bromide, and iodide counterparts, the acetate form may exhibit different pharmacokinetic and pharmacodynamic properties, making it suitable for specific applications .

Properties

CAS No.

61859-87-8

Molecular Formula

C15H17NO3

Molecular Weight

259.30 g/mol

IUPAC Name

1-methyl-4-phenylmethoxypyridin-1-ium;acetate

InChI

InChI=1S/C13H14NO.C2H4O2/c1-14-9-7-13(8-10-14)15-11-12-5-3-2-4-6-12;1-2(3)4/h2-10H,11H2,1H3;1H3,(H,3,4)/q+1;/p-1

InChI Key

VLQNAOSIBIVEEP-UHFFFAOYSA-M

Canonical SMILES

CC(=O)[O-].C[N+]1=CC=C(C=C1)OCC2=CC=CC=C2

Origin of Product

United States

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